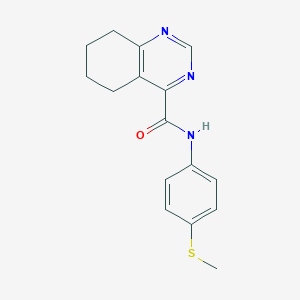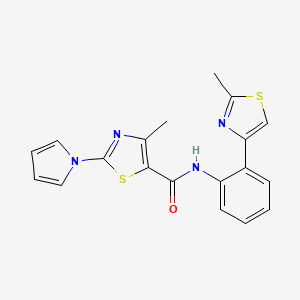
4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole and carboxamide groups, which are known for their biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials to introduce various functional groups that contribute to the biological activity of the final compound. For instance, the synthesis of substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides as potential antitubercular agents involves rational design and structure-activity relationship exploitation . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could provide insights into the possible synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . These techniques allow for the identification of functional groups and the overall molecular framework, which are crucial for understanding the interaction of the compound with biological targets. The molecular structure is also essential for assessing the potential of the compound to form complexes with metals, as seen in the synthesis of a Hg(II) complex using a related ligand .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups such as thiazole, carboxamide, and pyrrole. These groups can participate in various chemical reactions, which may be essential for the biological activity of the compounds. For example, the thiazole moiety is known for its ability to interact with enzymes and receptors, contributing to the antitubercular activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and susceptibility to efflux pumps, are critical for their biological efficacy. Compounds with good metabolic stability and selective toxicity towards bacterial species over eukaryotic cells are more likely to be successful as therapeutic agents . The physical properties also influence the compound's pharmacokinetic profile, which is essential for its development as a drug.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Chemoselective Thionation-Cyclization
An efficient route for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles was reported, showcasing the use of chemoselective thionation-cyclization mediated by Lawesson's reagent. This process highlights the potential of 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in introducing diverse functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).
Copper-Catalyzed Intramolecular Cyclization
A two-step synthesis involving copper-catalyzed intramolecular cyclization of highly functionalized novel β-(methylthio)enamides was developed. This method underscores the adaptability of thiazole derivatives in synthesizing complex oxazole structures, further expanding the scope of pharmaceutical research (Kumar, Saraiah, Misra, & Ila, 2012).
Pharmacological Applications
Anticancer Agents
A study reported the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potent anticancer agents. The research highlighted the importance of structural modification on the thiazole core to enhance anticancer activity, offering insights into the design of new therapeutic agents (Gomha et al., 2017).
Antimicrobial Activity
Research into thiazole-aminopiperidine hybrid analogues demonstrated their efficacy as inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of thiazole derivatives in combating tuberculosis. This work emphasizes the role of thiazole-based compounds in developing new antibiotics (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-17(26-19(20-12)23-9-5-6-10-23)18(24)22-15-8-4-3-7-14(15)16-11-25-13(2)21-16/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPHSVIJUEYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

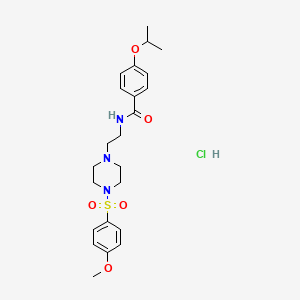
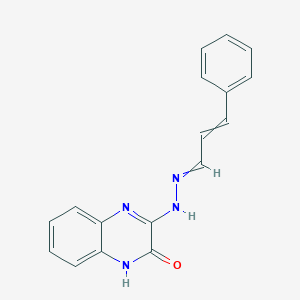
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
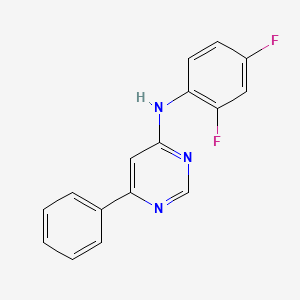
![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)
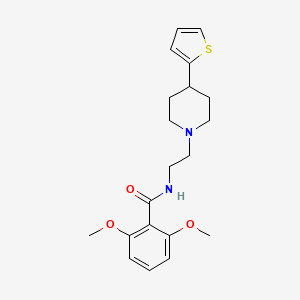
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)
![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
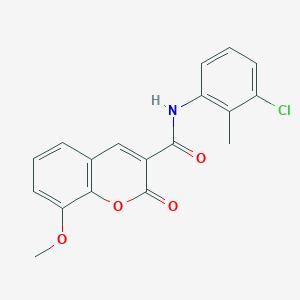
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
